molecular formula C21H34BN6O3Tl B1139956 Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt CAS No. 106210-01-9

Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt

Cat. No. B1139956
CAS RN: 106210-01-9
M. Wt: 633.73
InChI Key:
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Description

Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is a type of poly(pyrazolyl)borate ligand . These ligands were first described by Trofimenko in the 1960s and have been used in a variety of applications, including as enzymatic models, for the development of new materials, and as catalysts in reactions .


Molecular Structure Analysis

The molecular formula of this compound is C21H34BN6O3Tl. The structure of this compound allows for the fine-tuning of the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .


Chemical Reactions Analysis

Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Mechanism of Action

The success of poly(pyrazolyl)borate ligands resides in the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings . This allows for the development of metal complexes with vacant coordination positions, opening the door to develop catalytic processes .

Safety and Hazards

Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt may cause eye and skin irritation . Ingested thallium compounds are extremely toxic, causing convulsions, coma, conjunctivitis, runny nose, polyneuritis, motor and sensory peripheral neuropathy, encephalopathy, arterial hypertension, rapid heart rate, and skin eruptions . It is also fatal if inhaled and toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of poly(pyrazolyl)borates is a field of ongoing research. Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date . Future research may focus on overcoming these limitations and expanding the scope of functional groups that can be incorporated into these ligands .

properties

InChI

InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGSEPHCDANZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN6O3Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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